methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of trifluoroacetic acid with an appropriate alcohol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the acid to form the ester linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of methyl (2S)-3,3,3-trifluoro-2-oxopropanoate.
Reduction: Formation of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can influence biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to altered biological activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3,3,3-trifluoro-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the combination of its trifluoromethyl group, hydroxy group, and ester group, which confer distinct chemical and biological properties
Properties
CAS No. |
189060-64-8 |
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Molecular Formula |
C4H5F3O3 |
Molecular Weight |
158.08 g/mol |
IUPAC Name |
methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m0/s1 |
InChI Key |
ORNQCBRCAKLZDO-REOHCLBHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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